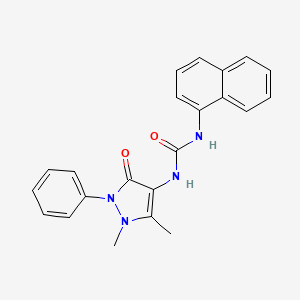![molecular formula C16H19FN4O2 B11992523 ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B11992523.png)
ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperidinyldiazenyl Group: This step involves the diazotization of piperidine followed by coupling with the indole core to form the piperidinyldiazenyl group.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the piperidinyldiazenyl group may facilitate its transport across cell membranes. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroindole: Shares the indole core and fluorine atom but lacks the piperidinyldiazenyl group.
Ethyl 3-(piperidinyldiazenyl)-1H-indole-2-carboxylate: Similar structure but without the fluorine atom.
Uniqueness
Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom and the piperidinyldiazenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications .
Propriétés
Formule moléculaire |
C16H19FN4O2 |
|---|---|
Poids moléculaire |
318.35 g/mol |
Nom IUPAC |
ethyl 5-fluoro-3-(piperidin-1-yldiazenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H19FN4O2/c1-2-23-16(22)15-14(19-20-21-8-4-3-5-9-21)12-10-11(17)6-7-13(12)18-15/h6-7,10,18H,2-5,8-9H2,1H3 |
Clé InChI |
DIEOGFXADYMTGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N=NN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11992441.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992470.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11992484.png)
![7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992486.png)
![4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11992490.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11992497.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992499.png)


![ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11992506.png)
![N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide](/img/structure/B11992514.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B11992529.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
